molecular formula C10H10ClNO B3050466 1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro- CAS No. 2616-50-4

1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro-

Cat. No. B3050466
CAS RN: 2616-50-4
M. Wt: 195.64 g/mol
InChI Key: KRGMMKVSHXVQCM-UHFFFAOYSA-N
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Description

“1(2H)-Naphthalenone, 3,4-dihydro-” is a chemical compound with the formula C10H10O and a molecular weight of 146.1858 . It is also known by other names such as α-Tetralone, 1-Tetralone, 1,2,3,4-Tetrahydronaphthalen-1-one, 3,4-Dihydro-1 (2H)-naphthalenone, 3,4-Dihydro-2H-naphthalen-1-one, and 3,4-Dihydro-1 (2H)-naphthaleneone .


Molecular Structure Analysis

The molecular structure of “1(2H)-Naphthalenone, 3,4-dihydro-” can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“1(2H)-Naphthalenone, 3,4-dihydro-” has a molecular weight of 146.1858 . More detailed physical and chemical properties were not found in the sources I accessed.

Scientific Research Applications

Antifungal Agents

3,4-Dihydroquinoline-1(2H)-carbonyl chloride: and its derivatives have demonstrated significant antifungal activity against various phytopathogenic fungi. Researchers have synthesized and tested these compounds, particularly focusing on their efficacy against plant pathogens . Notably, compounds 7b, 7c, and 7k exhibited substantial and broad-spectrum antifungal activity, with compound 7b showing promising results. It displayed 100% antifungal activity against Erysiphe graminis, Puccinia sorghi Schw., Colletotrichum lagenarium, and Pseudoperonospora cubensis at 300 μg/mL, comparable to the positive control azoxystrobin. Compound 7b also demonstrated excellent greenhouse inhibition activity against E. graminis .

Antioomycete Agents

In the context of plant disease management, derivatives of 3,4-dihydroisoquinolin-1(2H)-one (a related scaffold) have been explored for their antioomycete activity against the phytopathogen Pythium recalcitrans. Compound I23, derived from this scaffold, exhibited potent in vitro activity (EC50 value of 14 μM) and in vivo preventive efficacy (up to 96.5%) against P. recalcitrans. The mode of action involves disrupting the biological membrane systems of the pathogen .

Biological Membrane Disruption

As mentioned earlier, compound I23 (a derivative of 3,4-dihydroisoquinolin-1(2H)-one) disrupts the biological membrane systems of Pythium recalcitrans. This mechanism contributes to its antioomycete activity and highlights the potential of this scaffold for crop protection .

Structural Optimization Design

Researchers have used computational modeling (CoMSIA) to understand the structural requirements for activity. The presence of the C4-carboxyl group and other specific features was found crucial for antioomycete efficacy. These insights aid in further design and development of potent derivatives .

Synthetic Precursors

3,4-Dihydroquinoline-1(2H)-carbonyl chloride and related compounds serve as synthetic precursors for various bioactive molecules. By simplifying natural product structures, researchers create synthetically accessible scaffolds that can be optimized for agricultural applications. This strategy has led to the development of commercial agrochemicals like florylpicoxamid and flupyradifurone .

properties

IUPAC Name

3,4-dihydro-2H-quinoline-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-10(13)12-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGMMKVSHXVQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544546
Record name 3,4-Dihydroquinoline-1(2H)-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro-

CAS RN

2616-50-4
Record name 3,4-Dihydroquinoline-1(2H)-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By the procedure of Example 7, Step A, 1,2,3,4-tetrahydroquinoline was reacted with phosgene to give a 90% yield of the title compound as a dark orange oil, homogeneous by TLC (3:1 hexane-EtOAc) but Rf identical to that of starting material; IR spectrum νCO 1740 cm-1 ; FAB-MS m/e 196 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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